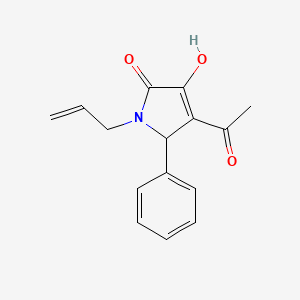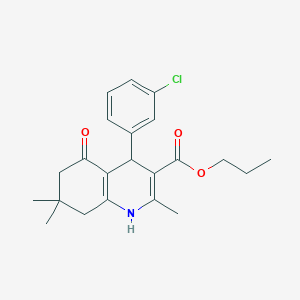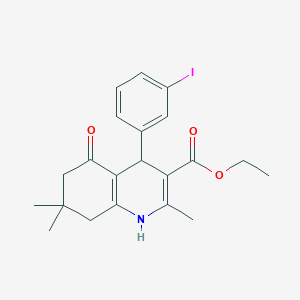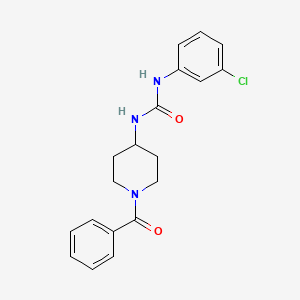![molecular formula C20H16N4O3S B4958801 N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, commonly known as AQ-13, is a novel compound that has been extensively studied in recent years. AQ-13 is a sulfonamide derivative of quinoxaline that has shown promising results in various scientific research applications.
Safety and Hazards
Mechanism of Action
Target of Action
HIV-IN-6, also known as N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide or N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, is a compound that targets the HIV virus. The primary targets of this compound are the HIV entry inhibitors, which block the attachment of HIV gp120 to either the CD4 T cell receptor or the CCR5/CXCR4 co-receptors .
Mode of Action
HIV-IN-6 interacts with its targets by interfering with the binding, fusion, and entry process of HIV into a human cell . This interaction results in the inhibition of HIV replication within both immune and nonimmune cells .
Biochemical Pathways
The compound affects several biochemical pathways. It has been used to target the integrated proviral HIV-1 genome both in vitro and in vivo studies . It also targets latent HIV-1 by modulating the proviral transcription . The tumor suppressor protein p53 plays a multifaceted role in HIV infection, impacting viral replication and disease progression .
Pharmacokinetics
The pharmacokinetics of HIV-IN-6 is yet to be fully understood. It’s worth noting that antiretroviral drugs like cabotegravir and rilpivirine, which are used in the treatment of hiv, have a long elimination half-life with intramuscular administration
Result of Action
The molecular and cellular effects of HIV-IN-6’s action involve the restriction of HIV replication within both immune and nonimmune cells . This restriction is achieved through the compound’s interference with the binding, fusion, and entry process of HIV into a human cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HIV-IN-6. For instance, social disruption, poverty, and gender inequality are major upstream factors that affect all aspects of the HIV/AIDS-environment nexus . Climate change also has a synergistic relationship with the HIV/AIDS epidemic, affecting food security, prevalence of other infectious diseases, human migration, and public health infrastructure .
Biochemical Analysis
Biochemical Properties
HIV-IN-6 interacts with the HIV-1 integrase protein . This interaction is crucial in the life cycle of the HIV virus, as the integrase protein is responsible for integrating the viral DNA into the host genome . The nature of this interaction is inhibitory, with HIV-IN-6 preventing the normal function of the integrase protein .
Cellular Effects
The effects of HIV-IN-6 on cells are primarily seen in its impact on the replication of the HIV virus. By inhibiting the integrase protein, HIV-IN-6 prevents the integration of the viral DNA into the host genome, thus halting the replication of the virus . This has significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of HIV-IN-6 involves binding to the integrase protein of the HIV virus . This binding interaction inhibits the function of the integrase protein, preventing it from integrating the viral DNA into the host genome . This results in a halt in the replication of the virus .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that HIV-IN-6 is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
Preliminary studies suggest that HIV-IN-6 is effective at inhibiting the replication of the HIV virus at various dosages .
Metabolic Pathways
Preliminary studies suggest that HIV-IN-6 interacts with various enzymes and cofactors involved in the replication of the HIV virus .
Transport and Distribution
Preliminary studies suggest that HIV-IN-6 is able to penetrate cells and tissues effectively to reach the integrase protein of the HIV virus .
Subcellular Localization
Preliminary studies suggest that HIV-IN-6 is able to reach the integrase protein of the HIV virus, which is located in the nucleus of the cell .
properties
IUPAC Name |
N-[3-(3-hydroxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c25-15-8-6-7-14(13-15)21-19-20(23-18-12-5-4-11-17(18)22-19)24-28(26,27)16-9-2-1-3-10-16/h1-13,25H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHZFBKIEIPSHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)

![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)
![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4958795.png)

![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)
